One common approach to synthesizing 4-oxopiperidine derivatives involves the cyclization of appropriately substituted dicarbonyl compounds. For instance, ethyl 3-methoxycarbonylmethyl-4-oxopiperidine-1-carboxylate was synthesized from ethyl 3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate via a regioselective hydroxylation at the C-4 position. [] This approach highlights the potential for synthesizing benzyl 2-ethyl-4-oxopiperidine-1-carboxylate through similar cyclization reactions using appropriately substituted starting materials.
Furthermore, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in drug synthesis, has been achieved through a multi-step process. [] This process involves SN2 substitution, borohydride reduction, Jones oxidation, debenzylation, and acylation. This successful synthesis of a structurally similar compound suggests that adapting these or similar methodologies could provide a viable route for synthesizing benzyl 2-ethyl-4-oxopiperidine-1-carboxylate.
For example, X-ray diffraction analysis of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate reveals crucial information regarding bond lengths, angles, and intermolecular interactions. [] Similar analyses conducted on benzyl 2-ethyl-4-oxopiperidine-1-carboxylate could provide valuable data regarding its three-dimensional structure, conformation, and potential binding interactions with other molecules.
Furthermore, the crystal structure analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate highlights the impact of substituents on the overall molecular conformation. [] These findings underscore the importance of studying the specific structural features of benzyl 2-ethyl-4-oxopiperidine-1-carboxylate to understand its potential interactions and reactivity.
For instance, research on ethyl (6R)‐6‐[N‐(2‐chloro‐4‐fluorophenyl)sulfamoyl]cyclohex‐1‐ene‐1‐carboxylate (TAK‐242) demonstrates its reactivity with glutathione (GSH) through a nucleophilic substitution reaction. [] This reaction leads to the formation of a glutathione conjugate, highlighting a potential metabolic pathway for compounds containing similar structural motifs. This finding suggests that benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, with its ester and ketone functionalities, could also undergo nucleophilic attack or participate in other reactions like hydrolysis, reduction, or condensation reactions.
For example, the mechanism of action of LY311727, a secretory phospholipase A2 type II inhibitor containing a piperidine ring, involves binding to and inhibiting the enzyme. [] The specific mechanism of action for benzyl 2-ethyl-4-oxopiperidine-1-carboxylate would likely depend on its specific molecular target and the interactions facilitated by its unique structural features.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2